BenchChemオンラインストアへようこそ!

RXFP3 agonist 1

RXFP3 pharmacology cAMP signaling Dose-response calibration

This low-potency (EC50 7.7 µM) nonpeptide amidinohydrazone RXFP3 agonist serves as the foundational reference standard for calibrating RXFP3 cAMP assay dynamic range (>3-log window when paired with relaxin-3) and benchmarking SAR-driven potency optimization from the first disclosed nonpeptide series. RXFP1-inactive at ≤10 µM, it eliminates confounding RXFP1 signaling in co-expressing tissues—a critical advantage over endogenous relaxin-3. Defined physicochemical profile (MW 339.82, cLogP 3.7) suits systemic peripheral RXFP3 studies.

Molecular Formula C18H18ClN5
Molecular Weight 339.8 g/mol
Cat. No. B12425138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRXFP3 agonist 1
Molecular FormulaC18H18ClN5
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C=NNC(=NCCC3=CC=C(C=C3)Cl)N
InChIInChI=1S/C18H18ClN5/c19-15-7-5-13(6-8-15)9-10-21-18(20)24-23-12-14-11-22-17-4-2-1-3-16(14)17/h1-8,11-12,22H,9-10H2,(H3,20,21,24)/b23-12+
InChIKeyZENKUQGXHYGPAV-FSJBWODESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RXFP3 Agonist 1 – Nonpeptide RXFP3 Agonist for Precision Receptor Pharmacology Studies


RXFP3 agonist 1 (CAS: 2752378-24-6) is a nonpeptide, amidinohydrazone-based agonist of the relaxin family peptide receptor 3 (RXFP3) [1]. Identified from a systematic structure–activity relationship (SAR) campaign aimed at developing small‑molecule tools for probing the central relaxin‑3/RXFP3 system, this compound exhibits an EC50 of 7686 ± 1455 nM in a cellular cAMP accumulation assay [1]. As a member of the first disclosed series of nonpeptide RXFP3/4 agonists, it provides a defined chemical starting point with a molecular weight of 339.82 Da, a cLogP of 3.7, and a well‑characterized amidinohydrazone core [1].

RXFP3 Agonist 1 – Why Generic Substitution with Other RXFP3 Ligands Compromises Experimental Reproducibility


RXFP3 pharmacology is exquisitely sensitive to ligand class, potency, and selectivity. The endogenous peptide relaxin‑3 activates RXFP1, RXFP3, and RXFP4 with high potency (pEC50 ~8.3–9.9), while chimeric peptides such as R3/I5 offer improved RXFP3/4 selectivity but remain peptides with poor oral bioavailability and metabolic stability [1]. Among nonpeptide agonists, a >2,000‑fold potency gradient exists—from the sub‑nanomolar EC50 of optimized leads like 10d (3.1 nM) to the micromolar potency of early hits such as RXFP3 agonist 1 (7.7 µM) [2]. This vast dynamic range means that substituting one RXFP3 agonist for another without rigorous potency and selectivity profiling can irreversibly skew concentration‑response relationships, confound in vivo dosing, and produce non‑overlapping pharmacodynamic signatures. Therefore, procurement decisions must be guided by explicit, compound‑specific quantitative metrics rather than broad target‑class assumptions.

RXFP3 Agonist 1 – Quantitative Head‑to‑Head Comparison Guide for Scientific Procurement


RXFP3 Agonist 1 vs. Endogenous Agonist Relaxin‑3: A >2,800‑Fold Potency Differential for Dose‑Response Calibration

In a cellular cAMP accumulation assay, RXFP3 agonist 1 (compound 3) activates human RXFP3 with an EC50 of 7686 ± 1455 nM, whereas the endogenous agonist relaxin‑3 yields an EC50 of approximately 2.68 nM in a comparable system [1]. The observed potency difference exceeds 2,800‑fold (7.7 µM vs. 2.7 nM).

RXFP3 pharmacology cAMP signaling Dose-response calibration

RXFP3 Agonist 1 vs. Optimized Nonpeptide Agonist 10d: Quantifying the Potency Gain from Lead Optimization

RXFP3 agonist 1 (compound 3) displays an EC50 of 7686 nM at human RXFP3, whereas the structurally optimized analog 10d from the same series exhibits an EC50 of 3.1 nM in the same cAMP assay format [1]. This represents a ~2,480‑fold improvement in potency achieved through systematic substitution of the amidinohydrazone scaffold.

Medicinal chemistry SAR analysis Hit-to-lead optimization

Nonpeptide Amidino‑hydrazone Scaffold vs. Peptide Agonists: Chemical Class Advantages for In Vitro and In Vivo Applications

RXFP3 agonist 1 is a nonpeptide small molecule (MW = 339.82 Da, cLogP = 3.7) [1], whereas the native agonist relaxin‑3 is a heterodimeric peptide of ~6,000 Da with two interchain disulfide bonds [2]. Peptide agonists are susceptible to rapid proteolytic degradation, poor membrane permeability, and high manufacturing cost, whereas small‑molecule amidinohydrazones offer defined chemical synthesis, batch‑to‑batch consistency, and the potential for oral bioavailability (though brain penetration in this series is limited) [1].

Chemical biology In vivo pharmacology Drug discovery

RXFP3/4 Selectivity Over RXFP1: A Class‑Level Property Reducing Off‑Target Confounding

The amidinohydrazone series, to which RXFP3 agonist 1 belongs, exhibits no detectable agonist activity at human RXFP1 when tested at concentrations up to 10 µM, translating to >100‑fold selectivity for RXFP3/4 over RXFP1 [1]. In contrast, the endogenous agonist relaxin‑3 activates RXFP1 with a pKi of 7.5–8.0, introducing potential confounding signals in tissues where RXFP1 is co‑expressed [2]. While direct selectivity data for RXFP3 agonist 1 itself at RXFP1 and RXFP4 are not explicitly reported, the SAR study demonstrates that the amidinohydrazone scaffold imparts a common selectivity fingerprint across the series [1].

Receptor selectivity Off-target pharmacology Signal transduction

Physicochemical Properties Dictating Brain Exposure: Defined LogP Enables Peripheral‑Only Experimental Designs

The amidinohydrazone derivatives, including RXFP3 agonist 1 (cLogP = 3.7), exhibit limited brain permeability in in vitro ADME and pharmacokinetic assessments, a property consistent across the series [1]. This contrasts with peptide agonists, which are entirely excluded from the CNS due to molecular size and polarity, and with some optimized small‑molecule RXFP3 agonists that may exhibit CNS penetration. The defined physicochemical profile of RXFP3 agonist 1 (MW 339.82, cLogP 3.7, tPSA 78.6 Ų) provides a predictable basis for designing experiments where systemic exposure is required but CNS activity is undesirable [1].

ADME Blood-brain barrier Peripheral pharmacology

RXFP3 Agonist 1 – Recommended Research Applications Based on Verified Differential Evidence


Dose–Response Calibration and Assay Validation for RXFP3 cAMP Screens

With an EC50 of 7.7 µM, RXFP3 agonist 1 serves as a low‑potency reference standard for validating the sensitivity and dynamic range of RXFP3 cAMP assays [1]. By bracketing the assay response between this weak agonist and a high‑potency agonist such as relaxin‑3 (EC50 ~2.7 nM), laboratories can verify that their detection system reliably captures a >3‑log unit potency window, ensuring that novel hits are not misclassified due to assay floor or ceiling effects.

Structure–Activity Relationship (SAR) Benchmarking in Medicinal Chemistry Programs

As the foundational compound of the first disclosed nonpeptide amidinohydrazone series, RXFP3 agonist 1 (compound 3) represents the starting point from which subsequent analogs such as 10d (EC50 = 3.1 nM) were optimized [1]. Medicinal chemists can use RXFP3 agonist 1 as a reference compound to quantitatively benchmark the potency gains achieved through structural modifications to the indole‑amidinohydrazone core, providing a clear metric for evaluating the success of synthetic efforts.

Peripheral RXFP3 Pharmacology Studies Requiring Exclusion of CNS Confounds

Given its nonpeptide nature, defined physicochemical profile (MW 339.82, cLogP 3.7), and limited brain permeability [1], RXFP3 agonist 1 is ideally suited for systemic administration in rodent models where the experimental objective is to interrogate peripheral RXFP3 functions—such as metabolic regulation in adipose tissue or insulin secretion from pancreatic islets—while minimizing unintended CNS engagement.

Selective Activation of RXFP3 Without Concomitant RXFP1 Engagement

The amidinohydrazone series, including RXFP3 agonist 1, lacks agonist activity at RXFP1 at concentrations up to 10 µM [1]. This selectivity profile makes RXFP3 agonist 1 a superior choice over the endogenous agonist relaxin‑3 (which activates RXFP1 with nanomolar affinity) for experiments where RXFP1‑mediated signaling could confound the interpretation of RXFP3‑specific effects, such as in tissues co‑expressing both receptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RXFP3 agonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.